![molecular formula C20H20FNO B4017233 (2-fluorobenzyl)[3-(2-furyl)-3-phenylpropyl]amine](/img/structure/B4017233.png)
(2-fluorobenzyl)[3-(2-furyl)-3-phenylpropyl]amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorobenzyl compounds has been demonstrated through various methods. One notable approach is the Friedel–Crafts benzylation of furyl methyl ketone with 4-fluorobenzyl chloride in the presence of ZnCl2, providing a practical one-step synthesis for key intermediates of significant compounds (Izumi et al., 2007). Another method involved the catalytic cyclopropanation of alkenes via (2-furyl)carbene complexes, indicating a versatile approach to generating structurally diverse fluorine-containing compounds (Miki et al., 2004).
Molecular Structure Analysis
The molecular structure of fluorobenzylamine derivatives has been extensively studied, showing how fluorination affects the molecule's flexibility and tunneling pathways. Rotational spectroscopy and quantum chemical methods have elucidated the structural and dynamical properties, highlighting the stabilizing effect of intramolecular hydrogen bonds (Calabrese et al., 2013).
Chemical Reactions and Properties
Fluorobenzyl compounds participate in various chemical reactions, showcasing their reactivity and versatility. For instance, fluorine substitution has been shown to significantly influence the molecule's behavior in reactions, altering flexibility and facilitating unique tunneling pathways critical for understanding reaction mechanisms (Calabrese et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for the application and handling of these compounds. The research on related fluorobenzyl and furyl compounds provides insights into how structural modifications affect these properties, although specific data on "(2-fluorobenzyl)[3-(2-furyl)-3-phenylpropyl]amine" requires further investigation.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential as intermediates in synthesis, and the effects of substituents like fluorine on chemical behavior, are central to understanding the utility and application range of these molecules. Studies have demonstrated the impact of fluorine substitution on enhancing reactivity and altering the electronic properties of benzylamine derivatives, indicating the potential for diverse chemical applications (Calabrese et al., 2013).
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-(furan-2-yl)-3-phenylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO/c21-19-10-5-4-9-17(19)15-22-13-12-18(20-11-6-14-23-20)16-7-2-1-3-8-16/h1-11,14,18,22H,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPJYWWKHIXFJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNCC2=CC=CC=C2F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-3-(furan-2-yl)-3-phenylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B4017153.png)
![N-(2-methoxyethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4017168.png)
![5,5'-[(4-hydroxyphenyl)methylene]bis[6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone]](/img/structure/B4017179.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-phenylpropanamide](/img/structure/B4017186.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B4017194.png)
![3-(3,4-dichlorophenyl)-1-methyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4017198.png)
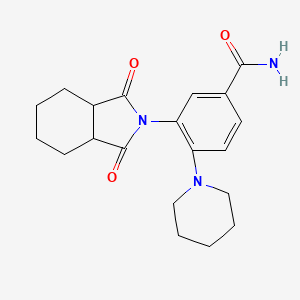
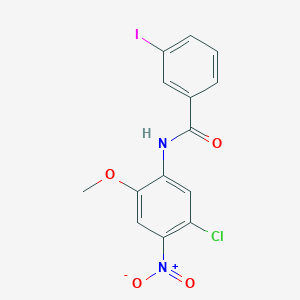
![methyl [5-(5-bromo-3-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4017215.png)
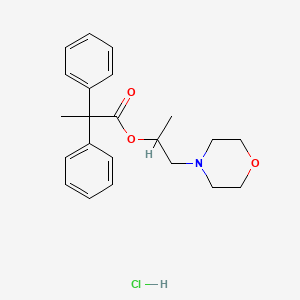
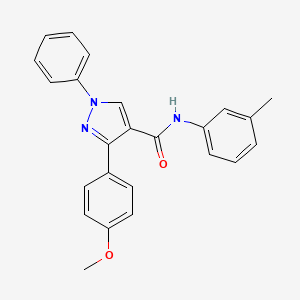
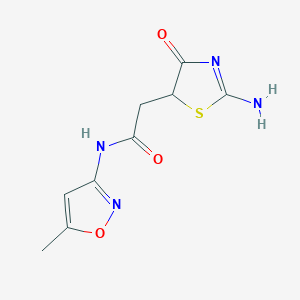
![N-[1-(hydroxymethyl)cyclopentyl]-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4017262.png)
![4-[2-nitro-5-(4-phenyl-1-piperazinyl)phenyl]morpholine](/img/structure/B4017265.png)